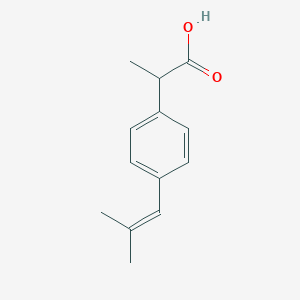

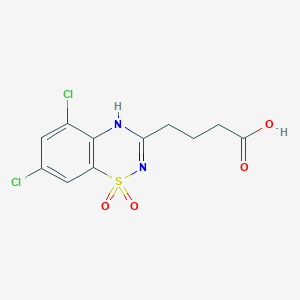

2-脱氧-2,2-二氟-D-呋喃核糖-3,5-二苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, including radical addition, alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. For instance, 5-alkyl-3,4-difluorofuran-2(5H)-ones have been synthesized starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, showcasing a method that could potentially be adapted for synthesizing the target compound (Hajduch et al., 2014).

Molecular Structure Analysis

The molecular structure of furan derivatives and related compounds can be elucidated through methods like X-ray crystallography, IR, ESI-MS, and NMR spectroscopy. Studies often reveal complex interactions, such as intramolecular hydrogen bonds, that influence the compound's stability and reactivity (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives vary widely, depending on the functional groups present. Reactions can include condensation, cyclization, and reactions with ethyl diazoacetate to form tricyclic adducts, highlighting the compound's potential versatility in synthetic chemistry (Mara et al., 1982).

Physical Properties Analysis

While specific studies on the physical properties of the target compound are scarce, related research indicates that properties such as melting point, boiling point, solubility, and crystallinity can be significantly influenced by the presence of difluoro groups and the compound's overall molecular structure.

Chemical Properties Analysis

The chemical properties of furan derivatives, including reactivity, stability, and interaction with other molecules, are closely linked to their molecular structure. For example, the presence of benzoyloxy and difluoro groups can affect the compound's acidity, basicity, and susceptibility to nucleophilic attacks. The synthesis and transformations of similar compounds suggest potential reactivity pathways and chemical behaviors that the target compound might exhibit (Ornik et al., 1990).

科学研究应用

抗癌剂

该化合物是吉西他滨的杂质 ,一种潜在的抗癌剂。吉西他滨是一种化疗药物,用于治疗多种癌症,包括肺癌、胰腺癌和乳腺癌。

抗病毒药物前体

在医学领域,该化合物被广泛应用,特别是在治疗病毒感染方面 。它可以作为抗病毒药物的前体。 通过抑制病毒的复制过程,它可以缓解病毒感染的症状 .

乙肝和艾滋病感染的治疗

具体来说,这种化合物已被用于治疗乙型肝炎病毒和艾滋病毒感染 。这些都是需要有效抗病毒治疗的严重健康问题。

化学合成

2-脱氧-2,2-二氟-D-呋喃核糖-3,5-二苯甲酸酯的制备可以通过化学合成来实现 。这表明它在合成化学领域的重要性。

工业生产

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves the protection of a hydroxyl group, followed by the introduction of a benzoyl group, and the subsequent esterification with benzoic acid. The final step involves the introduction of a difluoro group on the tetrahydrofuran ring.", "Starting Materials": [ "2,3-dihydroxytetrahydrofuran", "benzoyl chloride", "benzoic acid", "dimethylformamide", "thionyl chloride", "triethylamine", "4,4-difluorobutyraldehyde", "p-toluenesulfonic acid", "methyl benzoate", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl group on 2,3-dihydroxytetrahydrofuran with thionyl chloride and dimethylformamide to form 2,3-dichlorotetrahydrofuran", "Addition of benzoyl chloride to 2,3-dichlorotetrahydrofuran in the presence of triethylamine to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride", "Treatment of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride with sodium bicarbonate to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol", "Esterification of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol with benzoic acid in the presence of p-toluenesulfonic acid as a catalyst to form ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate", "Introduction of a difluoro group on the tetrahydrofuran ring by reacting ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate with 4,4-difluorobutyraldehyde in the presence of sodium bicarbonate and methylene chloride", "Purification of the final product by filtration and drying with sodium sulfate" ] } | |

CAS 编号 |

143157-22-6 |

分子式 |

C19H16F2O6 |

分子量 |

378.3 g/mol |

IUPAC 名称 |

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1 |

InChI 键 |

PRZDMMRKPZAYHW-RKVPGOIHSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

同义词 |

3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?

A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []

Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?

A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

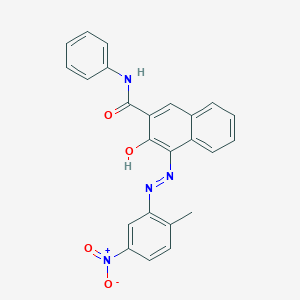

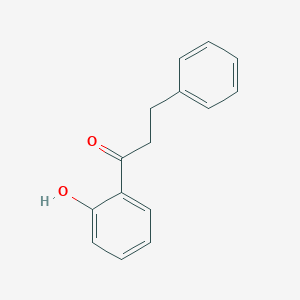

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

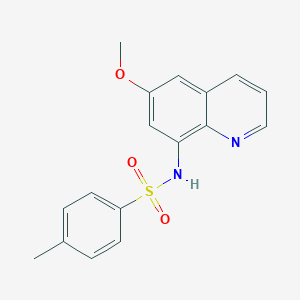

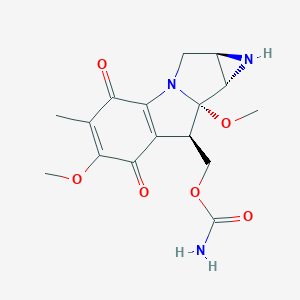

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

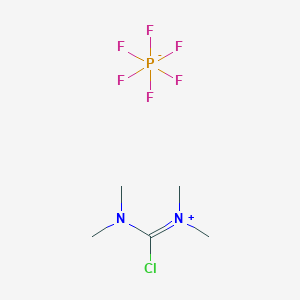

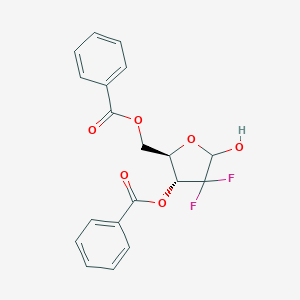

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

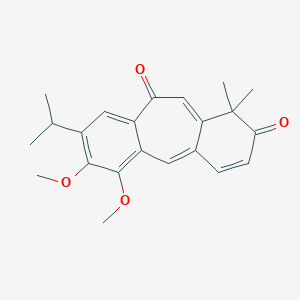

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)